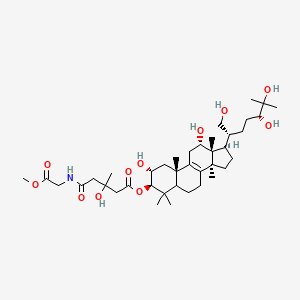

Fasciculol E

Description

Properties

CAS No. |

65694-20-4 |

|---|---|

Molecular Formula |

C39H65NO11 |

Molecular Weight |

723.9 g/mol |

IUPAC Name |

[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C39H65NO11/c1-34(2)27-12-11-24-25(16-29(44)39(8)23(14-15-38(24,39)7)22(21-41)10-13-28(43)35(3,4)48)37(27,6)17-26(42)33(34)51-31(46)19-36(5,49)18-30(45)40-20-32(47)50-9/h22-23,26-29,33,41-44,48-49H,10-21H2,1-9H3,(H,40,45)/t22-,23+,26+,27?,28+,29-,33-,36?,37+,38-,39-/m0/s1 |

InChI Key |

XCIUFBDNARZOSJ-FWXHQPNRSA-N |

SMILES |

CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@]1([C@H](CC3=C2CCC4[C@@]3(C[C@H]([C@@H](C4(C)C)OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)O)C)[C@@H](CC[C@H](C(C)(C)O)O)CO |

Canonical SMILES |

CC1(C2CCC3=C(C2(CC(C1OC(=O)CC(C)(CC(=O)NCC(=O)OC)O)O)C)CC(C4(C3(CCC4C(CCC(C(C)(C)O)O)CO)C)C)O)C |

Synonyms |

fasciculol E |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Synthesis of a Fungal Toxin: A Technical Guide to the Fasciculol E Biosynthesis Pathway in Hypholoma

For Immediate Release

Bristol, UK – December 13, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the biosynthetic pathway of Fasciculol E, a toxic lanostane-type triterpenoid produced by the sulfur tuft mushroom, Hypholoma fasciculare. This document outlines the putative enzymatic steps, from primary metabolism to the complex final molecule, providing a crucial resource for understanding and potentially harnessing the bioactivity of this and related fungal natural products.

This compound, along with its congeners, is responsible for the poisonous nature of H. fasciculare.[1] These complex steroids are of significant interest to science for their potential as calmodulin inhibitors.[1] Understanding their biosynthesis is key to unlocking possibilities for synthetic biology applications and drug discovery.

While the complete biosynthetic gene cluster (BGC) for fasciculols has yet to be definitively identified, genomic analyses of H. fasciculare have revealed numerous putative terpene synthase genes and other biosynthetic machinery, suggesting a rich and underexplored secondary metabolism.[2][3] This guide synthesizes the current knowledge of fungal triterpenoid biosynthesis to present a robust, hypothetical pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic cascade, originating from the mevalonate (MVA) pathway and culminating in a series of specific modifications to a lanosterol scaffold.

From Mevalonate to Lanosterol: The Triterpenoid Backbone

Like all terpenoids, the journey to this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), synthesized via the MVA pathway. These units are sequentially condensed to form the C30 precursor, squalene.

A key transformation is the epoxidation of squalene to (S)-2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is then cyclized by lanosterol synthase to form the foundational tetracyclic triterpenoid, lanosterol.[4][5] This initial phase of the pathway is highly conserved across fungi and other eukaryotes.[6]

Tailoring the Lanosterol Scaffold: The Path to this compound

The conversion of lanosterol to this compound involves a series of putative oxidative modifications, including hydroxylations and other functional group installations. These reactions are characteristic of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), which are frequently found in fungal secondary metabolite BGCs and are known to be heavily involved in triterpenoid modifications.[7][8][9][10]

Based on the structure of this compound, the proposed sequence of modifications to the lanosterol core is as follows:

-

Hydroxylations: Multiple hydroxyl groups are introduced at various positions on the lanostane skeleton. These reactions are likely catalyzed by a series of specific CYP enzymes.

-

Further Oxidations: Additional oxidative steps may occur to yield the final structure of this compound.

The precise order and the specific enzymes responsible for these transformations in H. fasciculare are yet to be experimentally verified.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the this compound biosynthetic pathway. Information on enzyme kinetics, substrate-to-product conversion yields, and in vivo/in vitro production titers is not available. The primary quantitative data available relates to the toxicity of the final products.

| Compound | Organism | LD50 (i.p. in mice) | Reference |

| This compound | Hypholoma fasciculare | 50 mg/kg | [1] |

| Fasciculol F | Hypholoma fasciculare | 168 mg/kg | [1] |

Experimental Protocols

While protocols specific to the elucidation of the this compound pathway are not yet published, this section details the general methodologies employed in the study of fungal terpenoid biosynthesis. These protocols provide a framework for future research in this area.

Fungal Culture and Metabolite Extraction

-

Culture Conditions: Hypholoma fasciculare can be cultured on standard fungal media such as Potato Dextrose Agar (PDA) or in liquid media like Malt Extract Broth (MEB). Cultures are typically incubated at 25°C in the dark.

-

Metabolite Extraction: Mycelia and culture filtrate are separated. The filtrate is extracted with an organic solvent such as ethyl acetate. The mycelia are dried, ground, and extracted similarly. The organic extracts are then dried under reduced pressure and redissolved in a suitable solvent (e.g., methanol) for analysis.

Gene Identification and Cloning

-

Genome Mining: The genome of H. fasciculare can be mined for candidate biosynthetic genes using bioinformatics tools like antiSMASH. Searches focus on identifying putative lanosterol synthase genes and cytochrome P450s, often found clustered together.[3]

-

RNA Extraction and cDNA Synthesis: RNA is extracted from mycelia grown under conditions that favor secondary metabolite production. cDNA is then synthesized using reverse transcriptase for use in gene cloning.

-

Gene Cloning: Target genes are amplified from cDNA using PCR with specific primers and cloned into appropriate expression vectors.

Heterologous Expression and Functional Analysis

-

Host Systems: Genes of interest can be expressed in heterologous hosts to confirm their function. Common hosts include Escherichia coli (for soluble enzymes) and fungal systems like Aspergillus oryzae or Saccharomyces cerevisiae (for membrane-bound enzymes like P450s).[11][12]

-

Expression and Analysis: The recombinant host is cultured, and the production of the expected metabolite is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gene Silencing

-

RNA Interference (RNAi): To investigate the role of a candidate gene in vivo, its expression can be silenced using RNAi.[3] A silencing cassette targeting the gene of interest is constructed and transformed into H. fasciculare.

-

Phenotypic Analysis: The silenced mutants are then grown, and their metabolite profiles are compared to the wild type. A significant reduction or complete absence of this compound in the mutant would confirm the gene's involvement in its biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound in Hypholoma fasciculare represents a fascinating example of fungal natural product chemistry. While the foundational steps of the pathway can be inferred from the well-established principles of triterpenoid synthesis, the specific tailoring enzymes that create the final toxic molecule remain an open area of investigation. The identification and characterization of the complete this compound biosynthetic gene cluster will be a critical next step. This will not only provide a definitive map of the pathway but also furnish a toolkit of novel enzymes for potential applications in synthetic biology and the generation of new bioactive compounds. The protocols and putative pathway outlined in this guide provide a solid foundation for researchers to pursue these exciting future discoveries.

References

- 1. Hypholoma fasciculare - Wikipedia [en.wikipedia.org]

- 2. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity [frontiersin.org]

- 4. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 5. Sterol biosynthesis by a prokaryote: first in vitro identification of the genes encoding squalene epoxidase and lanosterol synthase from Methylococcus capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant lanosterol synthase: divergence of the sterol and triterpene biosynthetic pathways in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 9. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of the Fasciculol Core and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a total synthesis of Fasciculol E has not been reported in peer-reviewed literature. This guide therefore focuses on the synthesis of the core lanostane skeleton, a key structural feature of this compound, and the generation of its analogs, which is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction

This compound is a tetracyclic triterpenoid natural product isolated from the poisonous mushroom Hypholoma fasciculare. It belongs to the lanostane family of steroids, characterized by a C30 tetracyclic core with a distinctive methylation pattern. This compound and its congeners have garnered interest due to their notable biological activities, including calmodulin inhibition. This property makes them intriguing candidates for further investigation in drug discovery programs targeting calcium signaling pathways. This technical guide provides an in-depth overview of synthetic strategies toward the lanostane core and the synthesis of Fasciculol analogs, compiling available quantitative data and detailed experimental protocols.

Strategies for the Synthesis of the Lanostane Core

The construction of the sterically congested tetracyclic core of lanostane triterpenoids presents a significant synthetic challenge. Key strategies often involve biomimetic approaches that mimic the natural cyclization of squalene oxide, as well as stepwise constructions of the ring system.

A conceptual workflow for the synthesis and evaluation of lanostane analogs is presented below.

Caption: General workflow for the synthesis and evaluation of lanostane analogs.

Synthesis of Fasciculol Analogs from Lanosterol

A practical approach to generate analogs of this compound for biological testing is through the chemical modification of commercially available lanosterol. This strategy allows for the exploration of the chemical space around the natural product scaffold. Key transformations can include oxidation, reduction, and glycosylation to introduce diverse functionalities.

Table 1: Synthesis of Lanostane-Type Triterpenoid N-Glycosides from Lanosterol [1]

| Compound | Description | Yield (%) |

| 2 | Lanosta-8,24-dien-3-one | 95 |

| 3 | Lanosta-8,24-dien-3β-amine | 85 |

| 8 | N-(Lanosta-8,24-dien-3β-yl)-β-D-glucopyranosylamine | 70 |

| 9 | N-(Lanosta-8,24-dien-3β-yl)-β-D-galactopyranosylamine | 65 |

| 10 | N-(Lanosta-8,24-dien-3β-yl)-2-acetamido-2-deoxy-β-D-glucopyranosylamine | 68 |

Experimental Protocol: Synthesis of Lanosta-8,24-dien-3-one (Compound 2) [1]

To a solution of lanosterol (1.0 g, 2.34 mmol) in acetone (50 mL) at 0 °C was added Jones reagent (2.5 M, 2.8 mL) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was then quenched with isopropanol (5 mL) and the mixture was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford lanosta-8,24-dien-3-one (0.95 g, 95% yield) as a white solid.

Characterization Data for Lanosta-8,24-dien-3-one (Compound 2):

-

¹H NMR (400 MHz, CDCl₃): δ 5.10 (t, J = 6.8 Hz, 1H), 2.45-2.35 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.08 (s, 3H), 0.99 (d, J = 6.4 Hz, 3H), 0.91 (s, 3H), 0.88 (s, 3H), 0.79 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 217.1, 145.2, 134.5, 125.2, 58.7, 50.1, 47.3, 44.9, 44.1, 38.9, 38.1, 37.0, 36.3, 35.8, 35.6, 30.9, 28.1, 27.9, 26.3, 25.7, 24.4, 24.3, 21.5, 19.5, 18.7, 18.6, 17.7.

-

MS (ESI): m/z 425.4 [M+H]⁺.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways. By inhibiting CaM, this compound can disrupt downstream signaling cascades that regulate processes such as cell proliferation, apoptosis, and inflammation.

Caption: Simplified diagram of Calmodulin (CaM) inhibition by this compound.

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic strategies for constructing the lanostane core and the methodologies for derivatizing readily available precursors provide a solid foundation for the exploration of this class of natural products. The development of synthetic routes to this compound and its analogs is a critical step toward understanding their therapeutic potential and advancing them as potential drug candidates. Further research into the de novo synthesis of the lanostane skeleton will undoubtedly open new avenues for creating novel analogs with improved pharmacological profiles.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Fasciculol E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a lanostane-type triterpenoid isolated from the poisonous mushroom Hypholoma fasciculare (also known as Naematoloma fasciculare). This class of compounds has garnered significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and MS data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.8 | 1.65 (m), 1.05 (m) |

| 2 | 27.8 | 1.90 (m), 1.70 (m) |

| 3 | 78.9 | 3.20 (dd, J = 11.5, 4.5) |

| 4 | 38.9 | - |

| 5 | 50.5 | 0.80 (d, J = 5.0) |

| 6 | 18.2 | 1.50 (m), 1.45 (m) |

| 7 | 26.3 | 2.05 (m), 1.95 (m) |

| 8 | 48.9 | - |

| 9 | 147.1 | - |

| 10 | 37.1 | - |

| 11 | 115.8 | 5.25 (br s) |

| 12 | 37.4 | 2.30 (m), 2.10 (m) |

| 13 | 44.1 | - |

| 14 | 49.8 | - |

| 15 | 32.8 | 1.80 (m), 1.25 (m) |

| 16 | 28.1 | 1.95 (m), 1.60 (m) |

| 17 | 50.7 | 1.55 (m) |

| 18 | 16.0 | 0.98 (s) |

| 19 | 19.2 | 1.02 (s) |

| 20 | 36.4 | 2.20 (m) |

| 21 | 18.7 | 0.94 (d, J = 6.5) |

| 22 | 36.1 | 1.40 (m), 1.15 (m) |

| 23 | 24.5 | 1.60 (m) |

| 24 | 125.0 | 5.10 (t, J = 7.0) |

| 25 | 131.2 | - |

| 26 | 25.7 | 1.68 (s) |

| 27 | 17.7 | 1.60 (s) |

| 28 | 28.2 | 0.88 (s) |

| 29 | 15.5 | 0.80 (s) |

| 30 | 24.8 | 1.25 (s) |

Note: This data is compiled based on the general characteristics of lanostane triterpenoids and may not represent the exact values for this compound. Researchers should refer to the primary literature for definitive assignments.

Table 2: Mass Spectrometry Data for this compound

High-resolution mass spectrometry provides crucial information for determining the elemental composition and fragmentation of this compound.

| Technique | Ionization Mode | Mass Analyzer | Observed m/z | Formula | Ion Type |

| HRESIMS | ESI | Not Specified | 395.33056 | C₂₈H₄₃O | [M + H - 2H₂O]⁺ |

HR-ESI-MS/MS Fragmentation Data (CID = 35%) [1]

| Fragment m/z | Relative Intensity (%) |

| 377 | 100 |

| 325 | 16 |

| 311 | 51 |

| 307 | 17 |

| 293 | 29 |

| 269 | 12 |

| 251 | 5 |

Experimental Protocols

Detailed methodologies are critical for the reproducible analysis of natural products. The following sections outline typical protocols for the isolation and spectroscopic analysis of lanostane triterpenoids like this compound from fungal sources.

Fungal Material and Extraction

-

Fungal Source: Fruiting bodies of Hypholoma fasciculare are collected and identified.

-

Extraction: The air-dried and powdered fungal material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol, at room temperature. The extracts are then concentrated under reduced pressure.

Isolation and Purification

A combination of chromatographic techniques is employed for the isolation of this compound:

-

Column Chromatography: The crude methanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system, such as a gradient of methanol and water.

NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A spectral width of 200-220 ppm is common, with a longer relaxation delay (2-5 seconds) and a larger number of scans for adequate signal-to-noise.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through the HPLC.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

This compound and the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to electrophilic or oxidative stress, or in the presence of Nrf2 activators like this compound, Keap1 is modified, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate cellular damage.

References

Elucidating the Molecular Architecture of Fasciculol E: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Fasciculol E is a complex triterpenoid natural product isolated from the poisonous sulfur tuft mushroom, Hypholoma fasciculare. As a member of the lanostane family of triterpenes, this compound has garnered interest within the scientific community for its biological activities and intricate chemical structure. This technical guide provides a comprehensive overview of the current knowledge regarding the structure of this compound. It is important to note that while the chemical connectivity and relative stereochemistry have been established through spectroscopic methods, no publicly available experimental crystallographic data for this compound has been identified in major scientific databases, including the Protein Data Bank (PDB) and the Cambridge Structural Database (CSD). Therefore, this document will focus on the structural elucidation as determined by spectroscopic techniques.

Physicochemical and Spectroscopic Data

The structural determination of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key physicochemical and identifying properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₅NO₁₁ | [1] |

| Molecular Weight | 723.9 g/mol | [1] |

| Class | Triterpenoid | |

| Source Organism | Hypholoma fasciculare | [1][2] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of established laboratory procedures. The general workflow is outlined below.

1. Isolation and Purification:

The process begins with the collection and extraction of the fungal material, Hypholoma fasciculare.

-

Extraction: The dried and powdered mushroom is typically subjected to solvent extraction, often using methanol or a similar polar solvent, to isolate a crude mixture of secondary metabolites.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

2. Structure Elucidation:

The molecular structure of the purified this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure.

-

¹H NMR: Identifies the different types of protons in the molecule and their immediate chemical environments.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

NOESY: Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and structural characterization of this compound.

Conclusion

While a definitive crystal structure of this compound remains to be determined, its molecular architecture has been successfully mapped through advanced spectroscopic techniques. The detailed structural information available provides a solid foundation for further research into its biosynthesis, chemical synthesis, and biological activity. Future studies involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be invaluable for providing a precise three-dimensional model of the molecule and confirming the stereochemical assignments made through NMR spectroscopy. Such data would undoubtedly accelerate efforts in drug development and other biomedical applications.

References

Fasciculol E: A Comprehensive Technical Guide on Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a complex lanostane-type triterpenoid first identified in the poisonous mushroom Hypholoma fasciculare (sulfur tuft).[1] As a member of the fasciculol family of natural products, it has garnered interest due to its biological activity, particularly its role as a calmodulin inhibitor.[1] This technical guide provides a detailed overview of the known physicochemical properties, stability (where information is available), and biological interactions of this compound, intended to support further research and development efforts.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are largely unavailable in public literature. The following tables summarize the available computed data and key identifiers for this compound.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H65NO11 | PubChem[2] |

| Molecular Weight | 723.9 g/mol | PubChem[2] |

| IUPAC Name | [(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate | PubChem[2] |

| CAS Number | Not Available | |

| ChEMBL ID | CHEMBL2375635 | PubChem[2] |

Table 2: Computed Physicochemical Data for this compound

| Property | Predicted Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | The complex and largely nonpolar structure suggests low aqueous solubility. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | The high number of hydroxyl groups may be offset by the large hydrocarbon scaffold, suggesting a moderate to high lipophilicity. |

| pKa | Data not available | The presence of acidic and basic functional groups suggests ionizable properties, though experimental values are needed for confirmation. |

Stability

There is currently no published data on the stability of this compound, including its degradation kinetics under various conditions such as pH, temperature, and light exposure. Stability studies are a critical component of drug development and would be a necessary area of future research for any therapeutic application of this compound.

Biological Activity and Signaling Pathway

Calmodulin Inhibition

The most well-documented biological activity of this compound is its role as a calmodulin inhibitor.[1] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key transducer in calcium signaling pathways, regulating a multitude of cellular processes.[3][4][5] By binding to and inhibiting calmodulin, this compound can disrupt these calcium-dependent signaling cascades. The precise molecular mechanism of this inhibition by this compound has not been fully elucidated.

The following diagram illustrates a generalized calmodulin signaling pathway and the putative point of inhibition by this compound.

Toxicity

This compound is recognized as one of the toxic principles of Hypholoma fasciculare.[1] The reported median lethal dose (LD50) in mice via intraperitoneal injection is 50 mg/kg.[1]

Experimental Protocols

General Isolation and Purification of Lanostane Triterpenoids from Hypholoma species

While a specific, detailed protocol for the isolation of this compound is not available, the following workflow is based on established methods for the isolation of lanostane triterpenoids from Hypholoma species.[6][7][8]

1. Extraction:

-

Fresh or dried fruiting bodies of the Hypholoma species are ground into a fine powder.

-

The powdered material is then subjected to exhaustive extraction with methanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Solvent-Solvent Partitioning:

-

The crude methanol extract is suspended in a water-methanol mixture.

-

This suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are collected and concentrated. This compound, being a relatively polar triterpenoid, is expected to be enriched in the more polar organic fractions (e.g., ethyl acetate).

3. Chromatographic Separation:

-

The enriched fraction is subjected to various chromatographic techniques for further separation.

-

Column Chromatography: Silica gel column chromatography is often used as an initial separation step, with a gradient elution system (e.g., hexane-ethyl acetate followed by chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.

4. Structural Elucidation:

-

The purity and structure of the isolated compound are confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Conclusion and Future Directions

This compound remains a compound of interest due to its defined biological activity as a calmodulin inhibitor. However, a significant lack of data regarding its physicochemical properties and stability presents a major hurdle for its development as a pharmacological tool or therapeutic agent. Future research should prioritize the experimental determination of these fundamental properties. Furthermore, detailed studies into the molecular mechanism of its interaction with calmodulin and the downstream consequences of this inhibition will be crucial for understanding its full biological potential and toxicological profile. The development of a robust and scalable purification protocol will also be essential for obtaining the quantities of pure this compound needed for such in-depth investigations.

References

- 1. Hypholoma fasciculare - Wikipedia [en.wikipedia.org]

- 2. This compound | C39H65NO11 | CID 72715745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 8. Lanostane triterpenoids from the mushroom Naematoloma fasciculare - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fasciculol E: A Technical Guide to its Fungal Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a potent toxic lanostane-type triterpenoid produced by certain species of fungi.[1] Its discovery and characterization have garnered interest within the scientific community due to its significant biological activities, including its role as a calmodulin inhibitor.[2] This technical guide provides a comprehensive overview of the natural origin of this compound, detailed protocols for its isolation and purification from fungal sources, and an exploration of its known signaling pathways.

Natural Occurrence and Fungal Source

This compound is primarily isolated from the fruiting bodies of the sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare).[3][4] This common woodland mushroom is widespread and abundant in northern Europe and North America, growing prolifically in large clusters on dead wood of both deciduous and coniferous trees.[2] this compound has also been identified in another species of the same genus, Hypholoma lateritium.[1]

Table 1: Fungal Sources of this compound

| Fungal Species | Common Name | Habitat | Geographic Distribution |

| Hypholoma fasciculare (Naematoloma fasciculare) | Sulfur Tuft, Clustered Woodlover | Dead wood of deciduous and coniferous trees | Widespread in Northern Europe and North America |

| Hypholoma lateritium | Brick Cap | Hardwood logs and stumps | Europe, North America, and the Far East |

Isolation and Purification of this compound

The isolation of this compound from its fungal sources is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating triterpenoids from Hypholoma species.

Experimental Protocol

1. Preparation of Fungal Material:

-

Freshly collected fruiting bodies of Hypholoma fasciculare are freeze-dried to preserve their chemical integrity and facilitate efficient extraction.

2. Extraction:

-

The dried and powdered fungal material is extracted exhaustively with methanol at room temperature. A typical solid-to-solvent ratio is approximately 1:10 (w/v).

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC using a C18 column. A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Crystallization:

-

The purified this compound fraction is concentrated, and the compound is crystallized from a suitable solvent system, such as methanol-water, to yield pure crystals.

Experimental Workflow

Quantitative Data

The yield of this compound from Hypholoma fasciculare can vary depending on the specific fungal strain, growth conditions, and extraction efficiency. The toxicity of this compound has been determined in animal studies.

Table 2: Quantitative Data for this compound

| Parameter | Value | Reference |

| LD50 (mice, intraperitoneal) | 50 mg/kg | [2] |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to multiple methyl groups, olefinic protons, and oxygenated methines, characteristic of a lanostane-type triterpenoid. |

| ¹³C NMR | Resonances for approximately 30 carbon atoms, including quaternary carbons, methines, methylenes, and methyl groups, consistent with the lanostane skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula of this compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and mass-to-charge ratios should be referenced from primary literature for definitive identification.

Signaling Pathways and Biological Activity

This compound is a known inhibitor of calmodulin, a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[2]

Calmodulin Inhibition Pathway

Calmodulin acts as a primary sensor of intracellular calcium levels. Upon binding to Ca²⁺ ions, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of target proteins, including protein kinases, phosphatases, and ion channels. By inhibiting calmodulin, this compound can disrupt these calcium-dependent signaling cascades.

References

Fasciculol E: A Comprehensive Technical Review of its Discovery, Biological Activity, and Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Fasciculol E, a tetracyclic triterpenoid first isolated from the poisonous sulfur tuft mushroom (Hypholoma fasciculare), has garnered significant interest within the scientific community for its diverse and potent biological activities. This document provides an in-depth technical overview of the discovery, historical context, and key pharmacological properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this intriguing natural product. This whitepaper details the experimental methodologies for its isolation and biological evaluation, presents quantitative data in a structured format, and visualizes its known mechanisms of action through signaling pathway diagrams.

Introduction and Historical Context

This compound was first identified as a toxic principle in the sporocarps of Hypholoma fasciculare (syn. Naematoloma fasciculare), a common woodland mushroom.[1] This mushroom is known for its bitter taste and poisonous nature, with consumption leading to symptoms such as diarrhea, nausea, vomiting, and in severe cases, paralysis and impaired vision.[2][3] Along with the structurally related Fasciculol F, this compound is a key contributor to the mushroom's toxicity.[2] this compound has also been isolated from another species of the same genus, Hypholoma lateritium.[1][4]

Chemically, this compound belongs to the lanostane family of tetracyclic triterpenoids. Its complex and highly oxygenated structure has been elucidated through extensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The initial discovery and characterization of this compound laid the groundwork for subsequent investigations into its biological effects and potential therapeutic applications.

Physicochemical Properties and Structural Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques. While the original detailed spectral data is found in specialized literature, the general approach to its structural elucidation is outlined below.

Experimental Protocol: Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were crucial in determining the carbon skeleton and the placement of protons. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were employed to establish connectivity and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound. Fragmentation patterns observed in the MS/MS spectra provided further confirmation of the proposed structure.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including toxicity, calmodulin inhibition, and anti-inflammatory effects.

Toxicity

This compound is a known toxic compound, with a reported median lethal dose (LD50) in mice.

Table 1: Acute Toxicity of this compound

| Parameter | Value | Species | Route of Administration |

| LD50 | 50 mg/kg | Mouse | Intraperitoneal (i.p.) |

Data sourced from[2]

Calmodulin Inhibition

Fasciculols have been identified as inhibitors of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[2] Calmodulin inhibition can disrupt calcium-dependent signaling, potentially contributing to the observed toxicity and other biological effects of this compound.

A typical calmodulin inhibition assay involves measuring the activity of a calmodulin-dependent enzyme, such as phosphodiesterase or myosin light-chain kinase, in the presence and absence of the test compound.

-

Enzyme Activation: The calmodulin-dependent enzyme is incubated with calcium and calmodulin to achieve maximal activation.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Substrate Addition: The appropriate substrate for the enzyme is added to initiate the reaction.

-

Activity Measurement: The enzyme activity is determined by measuring the rate of product formation or substrate consumption, often through spectrophotometric or fluorometric methods.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound, which are mediated through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]

This compound has been shown to exert notable inhibitory properties on COX-2, an enzyme that is upregulated during inflammation and plays a key role in the synthesis of prostaglandins.[4]

This compound is capable of stimulating the Nrf2 pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This pathway is a key cellular defense mechanism against oxidative stress.

Activity in Bdelloid Rotifer Assays

The toxicity and biological activity of this compound have been investigated using bdelloid rotifers. These studies revealed that this compound caused a significant decrease in the viability of the rotifers.[1]

-

Culture: Bdelloid rotifers (Philodina acuticornis) are cultured in a suitable medium.

-

Exposure: The rotifers are exposed to various concentrations of this compound.

-

Viability Assessment: The viability of the rotifers is assessed over a defined period. This can be done by observing their motility or by using vital stains.

-

Quantitative Analysis: The percentage of viable rotifers at each concentration is determined, and a dose-response curve is generated to calculate metrics such as the LC50 (lethal concentration for 50% of the population).

Experimental Workflows and Signaling Pathways

General Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from Hypholoma species.

COX-2 Inhibition Pathway

The diagram below depicts the inhibitory effect of this compound on the COX-2 pathway.

References

- 1. Triterpenes from the Mushroom Hypholoma lateritium: Isolation, Structure Determination and Investigation in Bdelloid Rotifer Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypholoma fasciculare - Wikipedia [en.wikipedia.org]

- 4. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to the Biosynthetic Gene Clusters of Fasciculols in Mushrooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculols are a class of lanostane-type triterpenoids produced by the mushroom Hypholoma fasciculare. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent inhibitory effects on calmodulin. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic gene clusters (BGCs) responsible for producing fasciculols. While the complete biosynthetic pathway and its corresponding gene cluster are yet to be fully elucidated, this document synthesizes the available genomic and metabolomic data to offer a detailed perspective for researchers in natural product discovery and drug development.

Genomic Insights into Hypholoma fasciculare: A Reservoir of Terpenoid Biosynthesis

Genome mining of Hypholoma fasciculare has revealed a rich landscape of secondary metabolite BGCs, with a notable abundance of terpene synthase genes.[1][2][3] These findings strongly suggest the genetic blueprint for the biosynthesis of a wide array of terpenoid natural products, including the triterpenoid fasciculols.

Putative Biosynthetic Gene Clusters for Terpenoids

Bioinformatic analysis using tools like FungiSmash has identified over 15 putative BGCs in the H. fasciculare genome.[1][4][5] Several of these clusters are predicted to be involved in terpenoid biosynthesis, making them prime candidates for housing the fasciculol biosynthetic machinery. The core of such a cluster would be a triterpene synthase, responsible for cyclizing 2,3-oxidosqualene into the lanostane skeleton. Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and transferases, would then generate the structural diversity observed in the fasciculol family.

| Cluster Designation (Putative) | Core Enzyme Type | Key Ancillary Genes Identified | Potential Product Class | Reference |

| HfasTerp-94 | Sesquiterpene Synthase | P450s, Short-chain dehydrogenases/reductases (SDRs) | Sesquiterpenes (e.g., humulene) | [1] |

| HfasTerp-179 | Sesquiterpene Synthase | P450s, Transferases | Sesquiterpenes (germacradienyl derivatives) | [1] |

| HfasTerp-804 | Oxidosqualene Cyclase | Not detailed | Triterpenes (similar to clavaric acid BGC) | [1] |

Note: While the table highlights characterized sesquiterpene clusters, the presence of oxidosqualene cyclase homologs like HfasTerp-804 points towards the capability for triterpenoid biosynthesis.

Proposed Biosynthetic Pathway for Fasciculols

Based on the known biosynthesis of lanostane-type triterpenoids in other fungi, a putative pathway for fasciculol biosynthesis in H. fasciculare can be proposed. This pathway commences with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative modifications.

Caption: Proposed biosynthetic pathway for fasciculols in Hypholoma fasciculare.

Experimental Protocols

The identification and characterization of BGCs for novel natural products like fasciculols require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Genome Mining for Putative BGCs

Objective: To identify candidate BGCs for fasciculol biosynthesis from the genomic data of H. fasciculare.

Methodology:

-

Genome Sequencing and Assembly: Obtain a high-quality genome sequence of H. fasciculare.

-

BGC Prediction: Utilize bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or FungiSMASH to scan the genome for putative secondary metabolite BGCs.

-

Homology-Based Searching: Perform BLAST searches using known triterpene synthase and P450 sequences from other fungi against the H. fasciculare genome to identify homologous genes.

-

Cluster Annotation: Manually curate the identified clusters to annotate the open reading frames (ORFs) based on homology to genes with known functions (e.g., synthases, P450s, reductases, transferases, transporters, and regulatory proteins).

Caption: Workflow for the identification of candidate biosynthetic gene clusters.

Functional Characterization of BGC Genes via Heterologous Expression

Objective: To functionally characterize the candidate genes from the putative fasciculol BGC by expressing them in a heterologous host.

Methodology:

-

Gene Amplification: Amplify the full-length cDNA of the target genes (triterpene synthase, P450s, etc.) from H. fasciculare mRNA using RT-PCR.

-

Expression Vector Construction: Clone the amplified cDNAs into a suitable fungal expression vector, such as those designed for Aspergillus oryzae or Saccharomyces cerevisiae. The genes should be placed under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression constructs into the chosen heterologous host.

-

Culture and Induction: Grow the transformed host under conditions that induce the expression of the cloned genes.

-

Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the produced compounds. Compare the results to authentic standards of fasciculols.

Gene Silencing for in vivo Functional Analysis

Objective: To confirm the involvement of a candidate BGC in fasciculol production in H. fasciculare through RNA interference (RNAi)-mediated gene silencing.

Methodology:

-

Construct Design: Design an RNAi construct targeting a key gene in the putative BGC (e.g., the triterpene synthase). The construct should be designed to produce a hairpin RNA that will trigger the silencing machinery.

-

Transformation of H. fasciculare: Transform the RNAi construct into H. fasciculare protoplasts.

-

Selection and Verification: Select for transformed strains and verify the integration of the construct and the downregulation of the target gene's expression using quantitative PCR (qPCR).

-

Metabolite Profiling: Culture the silenced strains and wild-type controls under the same conditions.

-

Comparative Analysis: Extract and analyze the metabolites from both silenced and wild-type strains using HPLC and LC-MS. A significant reduction or complete absence of fasciculols in the silenced strains would confirm the role of the targeted gene and its cluster in their biosynthesis.

Future Outlook

The elucidation of the complete biosynthetic pathway for fasciculols holds immense potential for the production of these valuable compounds through synthetic biology approaches. Heterologous expression of the entire BGC in a well-characterized host could enable a sustainable and scalable supply for further pharmacological studies and drug development. Furthermore, understanding the enzymatic machinery involved in fasciculol biosynthesis could pave the way for combinatorial biosynthesis, leading to the generation of novel, structurally diverse analogs with potentially improved therapeutic properties. The continued exploration of the H. fasciculare genome, coupled with advanced molecular biology techniques, will undoubtedly shed more light on the intricate biosynthesis of these fascinating natural products.

References

- 1. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Further Biochemical Profiling of Hypholoma fasciculare Metabolome Reveals Its Chemogenetic Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Fasciculol E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasciculol E is a toxic lanostane-type triterpenoid produced by the mushroom Hypholoma fasciculare (formerly Naematoloma fasciculare), commonly known as the sulfur tuft mushroom.[1][2][3] This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining the methodologies employed for its isolation and structural elucidation. The compound's known biological activity as a calmodulin inhibitor is also discussed.

Chemical Structure

This compound possesses a complex tetracyclic lanostane core, characteristic of many fungal triterpenoids. Its molecular formula has been established as C39H65NO11, with a molecular weight of approximately 723.9 g/mol .[1] The structure features a highly oxygenated side chain attached to the D-ring of the steroid nucleus and an ester linkage at C-3.

The IUPAC name for this compound is [(2R,3R,5R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate.[1]

Diagram of the Chemical Structure of this compound

References

Fasciculol E: A Lanostane-Type Triterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fasciculol E is a polyhydroxylated lanostane-type triterpenoid, a class of natural products known for their diverse and potent biological activities. First identified in the poisonous sulfur tuft mushroom, Hypholoma fasciculare (also known as Naematoloma fasciculare), this compound has since been isolated from related species like Hypholoma lateritium.[1][2] This molecule has garnered significant interest within the scientific community due to its demonstrated cytotoxic, anti-inflammatory, and toxicological properties. As a calmodulin inhibitor, its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as NF-κB and Nrf2.[2][3] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, serving as a resource for its further investigation and potential therapeutic development.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Table 1: Spectroscopic Data Reference for this compound

| Data Type | Description | Source Publication |

| ¹H and ¹³C NMR | Complete assignment of proton and carbon chemical shifts and coupling constants. | Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4] |

| HRESIMS | High-Resolution Electrospray Ionization Mass Spectrometry data for molecular formula determination. | Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological effects, from potent cytotoxicity against cancer cell lines to significant anti-inflammatory activity.

Cytotoxic Activity

This compound has demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[1][4]

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 14.48 |

| SK-OV-3 | Ovarian Cancer | 10.12 |

| SK-MEL-2 | Skin Melanoma | 11.31 |

| HCT-15 | Colon Cancer | 19.85 |

| Data sourced from Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit nitric oxide (NO) production and modulate key inflammatory pathways.[1][3][4][5]

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Target/Pathway | Measurement | Result |

| Nitric Oxide Inhibition | BV-2 (murine microglia) | iNOS | IC₅₀ | 13.46 µM |

| COX-2 Inhibition | RAW 264.7 (murine macrophage) | COX-2 Protein Expression | Western Blot | Notable Inhibition |

| Nrf2 Activation | RAW 264.7 (murine macrophage) | Nrf2 Protein Level | Western Blot | Stimulation of Nrf2 Pathway |

| NO inhibition data sourced from Kim, K. H., et al. J. Nat. Prod. 2013, 76(5), 845–851.[1][4] COX-2 and Nrf2 data sourced from Ványolós, A., et al. Chem. Biodivers. 2020.[3][5] |

Toxicity Data

This compound is one of the primary toxic constituents of Hypholoma fasciculare.[3]

Table 4: Acute Toxicity of this compound

| Model | Route of Administration | LD₅₀ |

| Mice | Intraperitoneal (i.p.) | 50 mg/kg |

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Caption: this compound stimulates the dissociation of Nrf2 from Keap1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Isolation and Purification of this compound

This protocol outlines the general procedure for extracting this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered fruiting bodies of Hypholoma fasciculare or H. lateritium are extracted with 80-100% methanol (MeOH) at room temperature.[1][2][4]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.[4]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on polarity.

-

Column Chromatography: The bioactive fraction (typically the EtOAc fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

-

Purification: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Human cancer cells (A549, SK-OV-3, SK-MEL-2, HCT-15) are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/mL and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 30 µM) for 48 hours. Doxorubicin is often used as a positive control.

-

MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay

Protocol:

-

Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce NO production, and the cells are incubated for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is calculated from a sodium nitrite standard curve, and the IC₅₀ value for NO inhibition is determined.[1][4]

Western Blot for COX-2 and Nrf2 Analysis

Protocol:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded and allowed to adhere. The cells are then pre-treated with this compound (e.g., 10 µg/mL) for a specified time, followed by stimulation with LPS (e.g., 10 ng/mL) for 24 hours.[3][5]

-

Protein Extraction: Cells are washed with PBS and lysed using a lysis buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against COX-2, Nrf2, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[3][5]

References

- 1. Lanostane triterpenoids from the mushroom Naematoloma fasciculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extracts and Steroids from the Edible Mushroom Hypholoma lateritium Exhibit Anti-Inflammatory Properties by Inhibition of COX-2 and Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Fasciculol E

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fasciculol E is a potent lanostane-type triterpenoid found in mushrooms of the Hypholoma genus, notably the toxic sulfur tuft mushroom, Hypholoma fasciculare (syn. Naematoloma fasciculare).[1][2][3][4] This compound has garnered significant interest within the scientific community due to its diverse biological activities. This compound is recognized as a calmodulin antagonist, an inhibitor of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), and an activator of the Nrf2 antioxidant response pathway.[5][6] These properties make it a valuable pharmacological tool for studying cellular signaling pathways and a potential lead compound in drug discovery, particularly in the areas of inflammation and cancer chemoprevention.

This document provides a detailed protocol for the isolation and purification of this compound from its natural source, Hypholoma fasciculare. It also outlines its known mechanisms of action with corresponding signaling pathway diagrams.

Data Presentation

Table 1: Physicochemical and Toxicity Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C37H58O10 | [7] |

| Molecular Weight | 662.85 g/mol | [7] |

| Compound Type | Lanostane Triterpenoid | [7][8] |

| Source | Hypholoma fasciculare, Hypholoma lateritium | [7][9] |

| Toxicity (LD50, mice, i.p.) | 50 mg/kg | [1] |

Table 2: Chromatographic Purification Parameters (Typical)

| Chromatographic Step | Stationary Phase | Mobile Phase System (Gradient) |

| Step 1: Vacuum Liquid Chromatography (VLC) / Flash Chromatography | Silica Gel (60-120 mesh) | n-Hexane : Ethyl Acetate or Chloroform : Methanol (stepwise gradient) |

| Step 2: Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol : Water or Acetonitrile : Water (gradient) |

Note: Specific gradient conditions and solvent ratios should be optimized based on the crude extract's complexity and the specific chromatographic system used.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Hypholoma fasciculare

This protocol outlines the initial extraction of a triterpenoid-rich fraction from the fruiting bodies of Hypholoma fasciculare.

Materials:

-

Fresh or freeze-dried fruiting bodies of Hypholoma fasciculare

-

Methanol (ACS grade or higher)

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Chloroform (ACS grade or higher)

-

Deionized Water

-

Waring blender or equivalent

-

Large glass beakers or flasks

-

Filter paper (Whatman No. 1 or equivalent)

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Mushroom Preparation: Fresh fruiting bodies of H. fasciculare should be cleaned of any debris and either used immediately or freeze-dried for long-term storage.

-

Homogenization and Extraction:

-

Weigh the prepared mushroom material.

-

For every 100 g of fresh material (or 10 g of dried material), add 500 mL of methanol.

-

Homogenize the mixture using a blender at high speed for 5-10 minutes.

-

Transfer the homogenate to a large flask and stir at room temperature for 24 hours.

-

-

Filtration and Concentration:

-

Filter the methanolic extract through filter paper to remove solid mushroom debris.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C until the methanol is removed. The resulting aqueous suspension contains the crude extract.

-

-

Solvent Partitioning:

-

To the aqueous crude extract, add an equal volume of n-hexane to a separatory funnel. Shake vigorously and allow the layers to separate. The n-hexane layer will remove nonpolar compounds like fats and some pigments. Discard the n-hexane layer. Repeat this step twice.

-

Subsequently, perform sequential extractions of the aqueous layer with an equal volume of chloroform, followed by ethyl acetate. Collect the organic layers. These fractions will contain triterpenoids of varying polarities. This compound is expected to be present in these fractions.

-

-

Drying and Storage:

-

Dry the collected chloroform and ethyl acetate fractions over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the fractions to dryness using a rotary evaporator.

-

The resulting dried extracts can be stored at -20°C until further purification.

-

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the multi-step chromatographic purification of this compound from the crude extract.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (for column chromatography, 70-230 mesh)

-

C18 reversed-phase silica gel (for preparative HPLC)

-

All solvents should be HPLC grade.

-

Glass chromatography columns

-

Preparative HPLC system with a UV detector

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Methodology:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane.

-

Sample Loading: Dissolve the crude extract (from the chloroform or ethyl acetate fraction) in a minimal amount of chloroform or methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

-

Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the separation by TLC, spotting each fraction on a TLC plate. A common developing solvent for triterpenoids is chloroform:methanol (e.g., 95:5). Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pooling of Fractions: Combine the fractions that contain compounds with a similar Rf value to that expected for fasciculols. Concentrate these pooled fractions.

Step 2: Preparative Reversed-Phase HPLC (Final Purification)

-

Column and System Preparation: Use a C18 preparative HPLC column. Equilibrate the column with the initial mobile phase conditions.

-

Sample Preparation: Dissolve the enriched fraction from the silica gel column in methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Elution: Perform a gradient elution using a mobile phase of methanol and water or acetonitrile and water. A typical gradient might start at 50% methanol in water and increase to 100% methanol over 30-60 minutes.

-

Detection and Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 210 nm). Collect the peaks corresponding to individual compounds.

-

Purity Analysis: Analyze the purity of the collected fractions corresponding to this compound by analytical HPLC.

-

Solvent Removal: Remove the solvent from the purified this compound fraction using a rotary evaporator or by lyophilization.

Mandatory Visualizations

Experimental Workflow

References

- 1. Hypholoma fasciculare - Wikipedia [en.wikipedia.org]

- 2. qjure.com [qjure.com]

- 3. Hypholoma_fasciculare [bionity.com]

- 4. projectnoah.org [projectnoah.org]

- 5. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting nrf2-mediated gene transcription by triterpenoids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 9. Triterpenes from the Mushroom Hypholoma lateritium: Isolation, Structure Determination and Investigation in Bdelloid Rotifer Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fasciculol E in Calmodulin Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciculol E is a lanostane-type triterpenoid isolated from the mushroom Naematoloma fasciculare. Several related compounds from this mushroom, including Fasciculol B, C, and F, have been identified as inhibitors of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[1] Calmodulin acts as a primary intracellular calcium sensor, translating Ca2+ signals into a wide array of physiological responses by binding to and modulating the activity of a diverse range of target proteins. Given the established calmodulin inhibitory activity of its analogs, this compound presents as a promising candidate for investigation as a modulator of calmodulin-dependent signaling.

These application notes provide a comprehensive guide for researchers interested in investigating the calmodulin-inhibitory properties of this compound. Detailed protocols for two common calmodulin inhibition assays are provided, along with templates for data presentation and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Quantitative data on the calmodulin-inhibitory activity of this compound, such as the half-maximal inhibitory concentration (IC50), is not yet publicly available. The experimental protocols detailed below can be utilized to determine these values. Once obtained, the data can be summarized as follows:

| Compound | Assay Type | Target Enzyme/Probe | IC50 (µM) | Reference |

| This compound | PDE1 Activity Assay | Calmodulin-dependent phosphodiesterase 1 | To be determined | Your data here |

| This compound | Fluorescence Polarization | Fluorescently-labeled CaM-binding peptide | To be determined | Your data here |

| Fasciculol B | Calmodulin Inhibition | Not specified | Not reported | [1] |

| Fasciculol C | Calmodulin Inhibition | Not specified | Not reported | [1] |

| Fasciculol F | Calmodulin Inhibition | Not specified | Not reported | [1] |

Note: While identified as CaM inhibitors, specific IC50 values for Fasciculols B, C, and F were not reported in the available literature.

Calmodulin Signaling Pathway

Calmodulin is a key mediator of calcium signaling. An increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, inducing a conformational change that enables it to interact with and modulate the activity of various downstream target proteins.

Caption: Calmodulin signaling pathway illustrating the activation of calmodulin by calcium and its subsequent interaction with downstream targets to elicit various cellular responses.

Experimental Protocols

Two robust methods for assessing calmodulin inhibition are detailed below. It is recommended to perform a dose-response curve to determine the IC50 of this compound.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), which hydrolyzes cyclic nucleotides (cAMP or cGMP).

Workflow:

References

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Fasciculol E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Fasciculol E, a natural compound isolated from the mushroom Hypholoma lateritium. The protocols outlined below are designed for in vitro studies using the RAW 264.7 macrophage cell line, a well-established model for inflammation research.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a steroidal compound that has demonstrated notable anti-inflammatory effects.[1] Research indicates that its mechanism of action involves the inhibition of key pro-inflammatory enzymes and the activation of cellular antioxidant pathways. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in RAW 264.7 macrophage cells.[1] These mechanisms make this compound a promising candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating at least two critical signaling pathways:

-

COX-2 Inhibition: Cyclooxygenase-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.

-